molecular formula C8H14N2O4 B12385166 H-Ala-Hyp-OH CAS No. 76400-25-4

H-Ala-Hyp-OH

Cat. No.: B12385166
CAS No.: 76400-25-4
M. Wt: 202.21 g/mol
InChI Key: KYHSUPXEBSYFGK-JKUQZMGJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Hyp-OH typically involves the coupling of alanine and hydroxyproline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Hyp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyproline residue can lead to the formation of keto or aldehyde derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

H-Ala-Hyp-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Ala-Hyp-OH involves its interaction with specific molecular targets and pathways. For example, it can enhance intercellular communication by acting on gap junctions composed of connexin proteins. This action is particularly relevant in the context of antiarrhythmic peptides, which improve cardiac gap junction communication and reduce the risk of arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-Ala-Hyp-OH include other dipeptides and tripeptides that contain hydroxyproline, such as:

Uniqueness

This compound is unique due to its specific combination of alanine and hydroxyproline, which imparts distinct biological activities and chemical properties. Its ability to enhance intercellular communication and its potential therapeutic applications set it apart from other similar peptides .

Properties

CAS No.

76400-25-4

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-aminopropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14)/t4-,5+,6-/m0/s1

InChI Key

KYHSUPXEBSYFGK-JKUQZMGJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N

Canonical SMILES

CC(C(=O)N1CC(CC1C(=O)O)O)N

physical_description

Solid

Origin of Product

United States

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